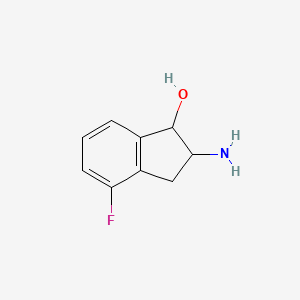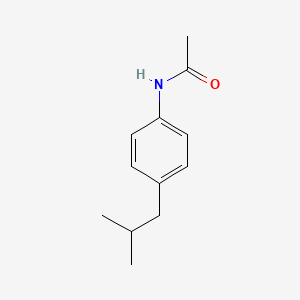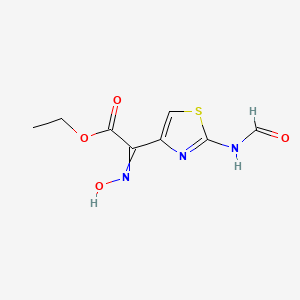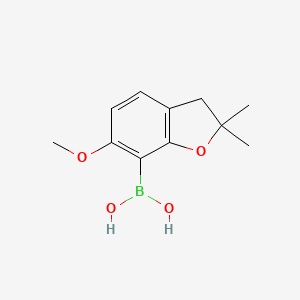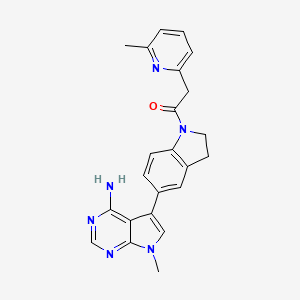
Perk-IN-6
Overview
Description
PERK-IN-6 is a novel and highly potent inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK). It has an IC50 value of 2.5 nM, making it a highly effective compound for research purposes . PERK is a key player in the unfolded protein response (UPR) pathway, which is activated in response to endoplasmic reticulum (ER) stress. This compound is used extensively in scientific research to study the role of PERK in various cellular processes and diseases .
Preparation Methods
The preparation of PERK-IN-6 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol (PEG300) and Tween 80 to achieve the desired formulation . The compound is then purified and stored under specific conditions to maintain its stability and potency . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with scaled-up reaction conditions to produce larger quantities of the compound.
Chemical Reactions Analysis
PERK-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
PERK-IN-6 has a wide range of scientific research applications. In chemistry, it is used to study the role of PERK in the UPR pathway and its impact on cellular stress responses . In biology, this compound is used to investigate the mechanisms of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases, where ER stress and UPR play critical roles . In medicine, this compound is explored as a potential therapeutic agent for treating diseases associated with ER stress and protein misfolding . Additionally, this compound is used in industry for the development of new drugs and therapeutic strategies targeting the UPR pathway .
Mechanism of Action
PERK-IN-6 exerts its effects by inhibiting the activity of PERK, a key kinase in the UPR pathway. PERK phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to a reduction in global protein synthesis and activation of stress response genes . By inhibiting PERK, this compound prevents the phosphorylation of eIF2α, thereby maintaining protein synthesis and reducing cellular stress . This mechanism is particularly important in conditions where excessive ER stress leads to cell death and disease progression .
Comparison with Similar Compounds
PERK-IN-6 is unique in its high potency and selectivity for PERK. Similar compounds include GSK2606414 and GSK2656157, which also target PERK but have off-target effects on other kinases such as receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . Another similar compound is AMG44, which is more specific to PERK and does not target RIPK1 . These comparisons highlight the uniqueness of this compound in terms of its selectivity and potency for PERK inhibition.
Properties
Molecular Formula |
C23H22N6O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C23H22N6O/c1-14-4-3-5-17(27-14)11-20(30)29-9-8-16-10-15(6-7-19(16)29)18-12-28(2)23-21(18)22(24)25-13-26-23/h3-7,10,12-13H,8-9,11H2,1-2H3,(H2,24,25,26) |
InChI Key |
VYZYOJULVVGQRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3)C4=CN(C5=NC=NC(=C45)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
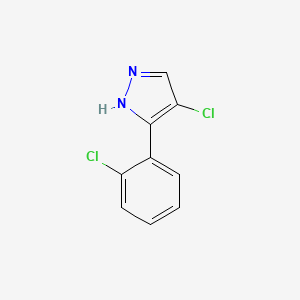
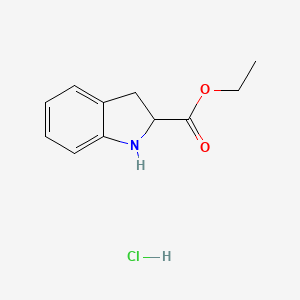
![1-{[(Benzyloxy)imino]methyl}cyclopentane-1-carboxylic acid](/img/structure/B8521583.png)
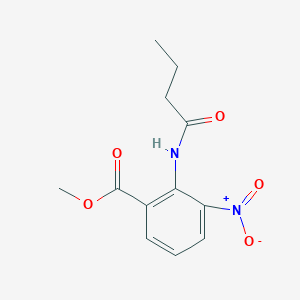
![6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine](/img/structure/B8521595.png)
![[(1S,3R)-3-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B8521607.png)
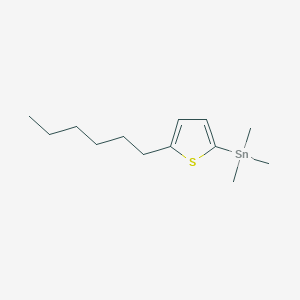
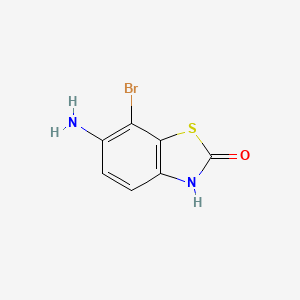
![methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate](/img/structure/B8521624.png)
